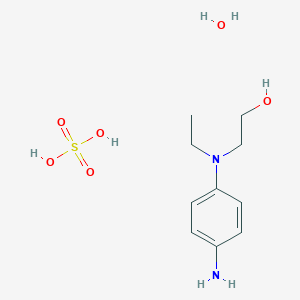

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound with the molecular formula C10H16N2O.H2SO4.H2O. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role in color development processes, particularly in photographic and imaging industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate typically involves the reaction of p-phenylenediamine with ethylene oxide and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reaction of p-phenylenediamine with ethylene oxide: This step involves the addition of ethylene oxide to p-phenylenediamine, resulting in the formation of N-(2-hydroxyethyl)-p-phenylenediamine.

Reaction with ethylamine: The intermediate product is then reacted with ethylamine to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine.

Sulfonation: The final step involves the addition of sulfuric acid to form the sulfate salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction pathways but with optimized conditions for higher yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential use in drug development and diagnostic applications.

Industry: Utilized in the production of dyes, pigments, and photographic developers.

Mécanisme D'action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate involves its interaction with various molecular targets. In color development processes, it acts as a reducing agent, facilitating the reduction of silver halides to metallic silver. This process is crucial in photographic imaging, where the compound helps in the formation of visible images.

Comparaison Avec Des Composés Similaires

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate can be compared with other similar compounds, such as:

N-ethyl-N-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine sulfate: Similar in structure but with a methyl group substitution, affecting its reactivity and applications.

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: Contains a perfluorinated chain, making it more hydrophobic and suitable for different industrial applications.

Uniqueness

The uniqueness of this compound lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications in both aqueous and non-aqueous environments.

Activité Biologique

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O6S

- Molecular Weight : 296.34 g/mol

- CAS Number : 143174-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Interaction : The compound may modulate enzyme activities, influencing metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling processes.

Cytotoxicity and Toxicological Studies

Several studies have investigated the cytotoxic effects of this compound:

- Acute Toxicity : In a study involving Wistar rats, the compound was administered at various doses. The LD50 was determined to be approximately 427 mg/kg, indicating moderate toxicity. Clinical signs included mild tremors and reduced fecal output, especially at higher doses .

- Chronic Exposure : Long-term studies showed no significant carcinogenic effects. In a dietary study over 104 weeks, no treatment-related clinical signs were observed, suggesting a low risk of chronic toxicity .

- Skin Irritation : Dermal application tests revealed slight skin irritation in guinea pigs, indicating that while the compound may cause irritation, it does not lead to severe adverse effects under controlled conditions .

Case Studies

- Hair Dye Applications : N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate is often used in oxidative hair coloring products. A study found that it does not exhibit significant carcinogenic properties when used at recommended concentrations .

- Cellular Studies : Research using fluorescence microscopy demonstrated that the compound could induce oxidative stress in cultured cells, highlighting its potential as an antioxidant or pro-oxidant depending on the context .

Comparative Analysis with Similar Compounds

| Compound Name | LD50 (mg/kg) | Primary Use |

|---|---|---|

| N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate | 427 | Hair dye formulation |

| N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 150 | Hair dye formulation |

| Hydroxyethyl-p-phenylenediamine sulfate | 90 | Hair dye formulation |

Propriétés

IUPAC Name |

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUISMDQQFGXRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.